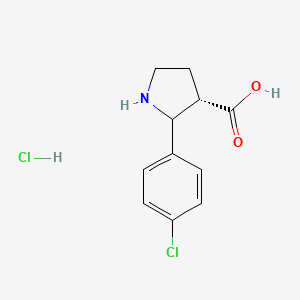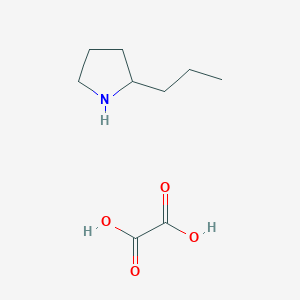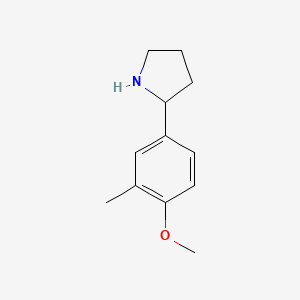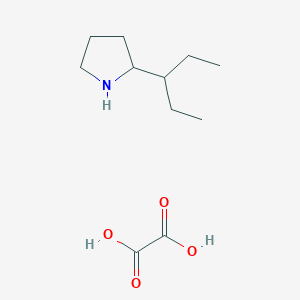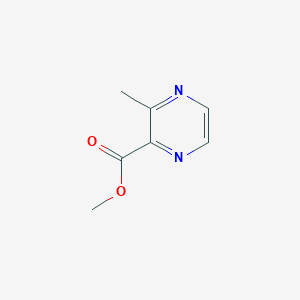
Methyl 3-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the formula C7H8N2O2 . It is a pyrazine derivative that is widely used in the pharmaceutical and food industries. It is a pale-yellow to yellow-brown to brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8N2O2/c1-5-6 (7 (10)11-2)9-4-3-8-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.15 . It is stored in a dry place at 2-8°C . Unfortunately, specific information about its melting point, boiling point, and density was not found.Scientific Research Applications
Pharmaceutical Intermediates
Methyl 3-methylpyrazine-2-carboxylate serves as an important pharmaceutical intermediate. Bai Jin-quan (2013) highlights its role in the synthesis of 5-methylpyrazine-2-carboxylic acid, an essential component for various pharmaceutical applications, emphasizing the chemical synthesis method as the most prevalent approach (Bai Jin-quan, 2013).
Coordination Polymers in Inorganic Chemistry
This compound is also significant in the field of inorganic chemistry. Y. Dong et al. (2000) synthesized Cu(II)-Ag(I) mixed-metal coordination polymers using a related compound, showcasing the diverse applications of these molecules in creating novel materials (Y. Dong, M. D. Smith, H. zur Loye, 2000).
Development of Anticonvulsant Agents
In the area of medicinal chemistry, research by K. Unverferth et al. (1998) involved synthesizing new 3-aminopyrroles from similar compounds, leading to significant anticonvulsant activity. This demonstrates the potential of derivatives of this compound in developing new therapeutic agents (K. Unverferth et al., 1998).
Biocatalytic Production
Liuyan Gu et al. (2020) explored the biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a derivative, for pharmaceutical use. This research underscores the compound's relevance in sustainable and efficient production processes in the pharmaceutical industry (Liuyan Gu et al., 2020).
Synthesis and Characterization in Chemistry
S. Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to determine their antimicrobial activity. This study indicates the potential of this compound derivatives in creating compounds with significant biological activities (S. Nagashree et al., 2013).
Safety and Hazards
The safety information for Methyl 3-methylpyrazine-2-carboxylate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for Methyl 3-methylpyrazine-2-carboxylate were not found, research in the field of pyrazine derivatives is ongoing. These compounds are being studied for their potential in treating various diseases, and their synthetic methods are being explored to design and synthesize new leads .
Mechanism of Action
Pharmacokinetics
It is suggested that methyl 3-methylpyrazine-2-carboxylate has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects.
Result of Action
It is likely that the compound’s effects are the result of its interactions with its targets and the subsequent changes in biochemical pathways
Biochemical Analysis
Biochemical Properties
Methyl 3-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of coordination polymers. It interacts with various metal ions, such as silver, to form coordination complexes. These interactions are facilitated by the nitrogen and oxygen atoms in the pyrazine ring, which act as binding sites for metal ions . The compound’s ability to form stable complexes with metals makes it valuable in the study of metal-ligand interactions and their biochemical implications.
Cellular Effects
This compound has been observed to influence cellular processes, particularly in the context of its interactions with metal ions. The formation of coordination complexes can affect cell signaling pathways and gene expression. For instance, the presence of metal ions can lead to the activation or inhibition of specific signaling pathways, thereby influencing cellular metabolism and function . Additionally, the compound’s interactions with biomolecules can result in changes in cellular behavior, such as altered cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and metal ions. The nitrogen and oxygen atoms in the pyrazine ring serve as coordination sites for metal ions, leading to the formation of stable complexes. These complexes can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and light exposure. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound’s effects on cellular function can persist, with potential implications for chronic exposure scenarios .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metal ion transport and improved cellular function. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have identified specific dosage thresholds beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The compound interacts with enzymes and cofactors involved in the transport and utilization of metal ions, influencing metabolic flux and metabolite levels . These interactions can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility and affinity for different cellular components, leading to its accumulation in certain tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to organelles involved in metal ion metabolism, such as mitochondria and lysosomes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with enzymes and other biomolecules to modulate cellular processes .
Properties
IUPAC Name |
methyl 3-methylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOINDPGADJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522538 | |
| Record name | Methyl 3-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-29-6 | |
| Record name | Methyl 3-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
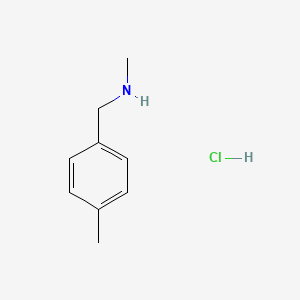
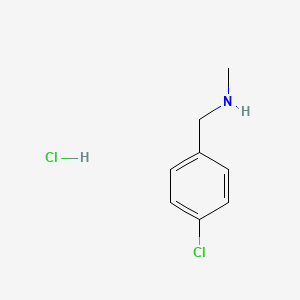
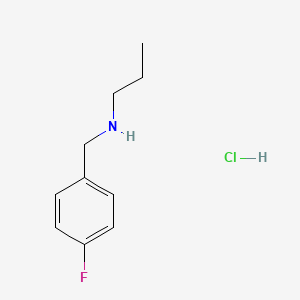

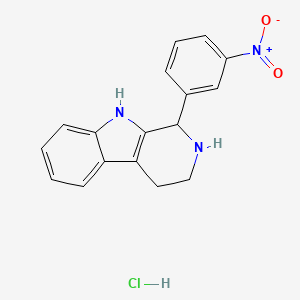
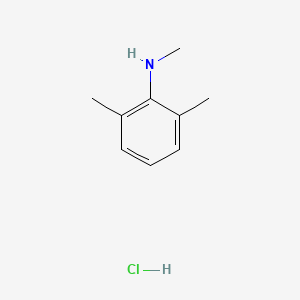
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)
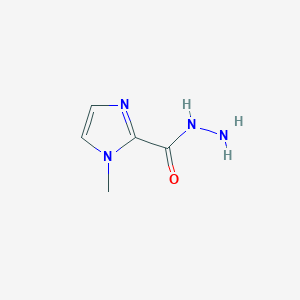

![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
